molecular formula C15H11FO2 B3042133 2-(4-Fluorobenzoyl)-3-phenyloxirane CAS No. 51477-11-3

2-(4-Fluorobenzoyl)-3-phenyloxirane

Cat. No. B3042133
CAS RN: 51477-11-3
M. Wt: 242.24 g/mol
InChI Key: XHUCGUZYMJDQMH-UHFFFAOYSA-N
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Description

“2-(4-Fluorobenzoyl)benzoic acid” is a chemical compound with the molecular formula FC6H4COC6H4CO2H . It has a molecular weight of 244.22 . This compound is used in research and development .


Synthesis Analysis

While specific synthesis information for “2-(4-Fluorobenzoyl)-3-phenyloxirane” is not available, a related compound, “2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide”, was synthesized by acylation of salicylhydrazide with an equimolar amount of 4-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorobenzoyl)benzoic acid” consists of a benzoyl group (C6H5CO-) attached to a fluorobenzene ring (C6H4F) and a carboxylic acid group (CO2H) .


Physical And Chemical Properties Analysis

“2-(4-Fluorobenzoyl)benzoic acid” is a solid with a molecular weight of 244.218 Da . It has a linear formula of FC6H4COC6H4CO2H .

Scientific Research Applications

Polymer Chemistry and Material Science

The fluorine substitution in this compound can significantly impact material properties. Consider these applications:

Safety And Hazards

While specific safety and hazard information for “2-(4-Fluorobenzoyl)-3-phenyloxirane” is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(4-fluorophenyl)-(3-phenyloxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-12-8-6-10(7-9-12)13(17)15-14(18-15)11-4-2-1-3-5-11/h1-9,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUCGUZYMJDQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzoyl)-3-phenyloxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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